molecular formula C10H14BrN B7903446 [(3-Bromo-4-methylphenyl)methyl](ethyl)amine

[(3-Bromo-4-methylphenyl)methyl](ethyl)amine

Cat. No.: B7903446
M. Wt: 228.13 g/mol
InChI Key: NUQNXXBYODGKEN-UHFFFAOYSA-N
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Description

(3-Bromo-4-methylphenyl)methylamine is an organic compound with the molecular formula C10H14BrN It is a derivative of aniline, where the amino group is substituted with a bromine atom at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-methylphenyl)methylamine typically involves the following steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 3-position, yielding 3-bromo-4-methylaniline.

    Alkylation: The brominated product is then subjected to alkylation with ethylamine.

Industrial Production Methods

Industrial production of (3-Bromo-4-methylphenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methylamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as a solvent, and temperatures around 80-100°C.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution, reflux conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, room temperature and atmospheric pressure.

Major Products Formed

    Substitution: Formation of azides or nitriles depending on the nucleophile used.

    Oxidation: Formation of 3-bromo-4-methylbenzoic acid.

    Reduction: Formation of 3-bromo-4-methylphenylamine.

Scientific Research Applications

(3-Bromo-4-methylphenyl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methylamine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary, but typically involve the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules .

Comparison with Similar Compounds

(3-Bromo-4-methylphenyl)methylamine can be compared with other similar compounds, such as:

These comparisons highlight the importance of the alkyl group in determining the compound’s properties and applications.

Properties

IUPAC Name

N-[(3-bromo-4-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-3-12-7-9-5-4-8(2)10(11)6-9/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQNXXBYODGKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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